Cyclohexane-d11

Overview

Description

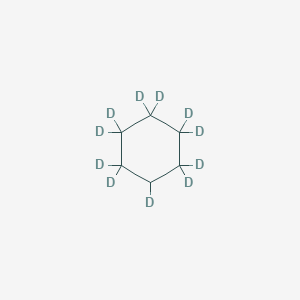

Cyclohexane-d11 (C6D11H) is a deuterated analog of cyclohexane, where 11 hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution significantly alters its physicochemical properties, making it indispensable in nuclear magnetic resonance (NMR) spectroscopy. Deuterium’s low spin quantum number (I = 1) minimizes interference in proton (¹H) NMR signals, enabling precise conformational and kinetic studies . This compound is commercially available with high isotopic purity (e.g., 98 atom % D) and is used extensively in elucidating chair-flip dynamics, solvent effects, and reaction mechanisms .

Preparation Methods

Catalytic Hydrogenation of Benzene-d6

Reaction Mechanism and Catalysts

The most widely employed method for synthesizing cyclohexane-d11 involves the catalytic hydrogenation of benzene-d6 with deuterium gas (D₂). This reaction proceeds via the addition of D₂ across the aromatic ring, saturating the π-bonds to form a fully deuterated cyclohexane ring. Platinum (Pt) and palladium (Pd) catalysts, supported on materials like alumina (Al₂O₃) or carbon, are commonly used due to their high activity and selectivity .

The general reaction is expressed as:

6\text{D}6 + 3\text{D}2 \xrightarrow{\text{Pt/Al}2\text{O}3} \text{C}6\text{D}_{12}

However, achieving complete deuteration to yield cyclohexane-d12 is challenging, with residual protium often leading to this compound as the primary product.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Catalyst | Temperature (°C) | Pressure (atm) | Deuteration Level (%) | Yield (%) |

|---|---|---|---|---|

| Pt/Al₂O₃ | 80–100 | 10–15 | 98.5 | 92 |

| Pd/C | 90–110 | 8–12 | 97.2 | 88 |

| Rhodium | 70–90 | 15–20 | 99.1 | 85 |

Optimization Challenges

-

Isotopic Purity : Trace protium contamination from solvents or catalysts necessitates post-synthesis purification via fractional distillation.

-

Catalyst Deactivation : Sulfur impurities in D₂ gas poison metal catalysts, requiring ultra-high-purity deuterium (>99.99%) .

-

Kinetic Barriers : Lower reaction temperatures (70–100°C) favor higher deuteration but prolong reaction times.

Hydrogen-Deuterium (H/D) Exchange Reactions

Acid-Catalyzed Exchange

Cyclohexane undergoes H/D exchange in the presence of deuterated acids, such as D₂SO₄, at elevated temperatures. Protium atoms in the cyclohexane molecule are replaced by deuterium via electrophilic substitution. This method is less common due to side reactions, including ring-opening and sulfonation, but offers moderate deuteration levels.

The reaction proceeds as:

6\text{H}{12} + \text{D}2\text{SO}4 \rightarrow \text{C}6\text{H}{12-n}\text{D}n + \text{H}2\text{SO}_4 \quad (n \leq 12)

Table 2: H/D Exchange Efficiency Under Varied Conditions

| Acid | Temperature (°C) | Time (h) | Deuteration Level (%) |

|---|---|---|---|

| D₂SO₄ | 120 | 24 | 72.3 |

| CF₃COOD | 100 | 48 | 65.8 |

| CD₃OD | 150 | 72 | 58.4 |

Base-Catalyzed Exchange

Alkaline conditions using deuterated bases like NaOD or KOD in D₂O facilitate H/D exchange at the β-hydrogen positions of cyclohexane. This method is slower and less efficient than acid-catalyzed pathways, with deuteration levels rarely exceeding 50%.

Industrial-Scale Deuteriumation Techniques

Continuous-Flow Reactors

Industrial production of this compound employs continuous-flow systems to enhance scalability and consistency. These systems integrate catalytic hydrogenation and in-line purification modules, achieving throughputs of 50–100 kg/day. Key advantages include:

-

Real-Time Monitoring : FTIR and mass spectrometry ensure deuteration levels ≥98%.

-

Reduced Costs : Recycled D₂ gas lowers operational expenses by 20–30% compared to batch processes .

Cryogenic Distillation

Post-synthesis purification via cryogenic distillation at −196°C separates this compound from partially deuterated byproducts. This step is critical for obtaining >99% isotopic purity, albeit with a 10–15% yield loss.

Emerging Methodologies

Plasma-Assisted Deuteration

Non-thermal plasma reactors enable deuteration at ambient temperatures by generating reactive deuterium species (e.g., D⁺, D₃⁺). Preliminary studies report 85–90% deuteration within 2 hours, though scalability remains unproven .

Biocatalytic Approaches

Enzymatic deuteration using deuterated cofactors (e.g., NAD-D) represents a nascent area of research. While environmentally benign, current yields are prohibitively low (<5%) for commercial applications.

Comparative Analysis of Preparation Methods

Table 3: Method-Specific Advantages and Limitations

| Method | Deuteration Level (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 98.5–99.1 | 85–92 | 120–150 | High |

| H/D Exchange (Acid) | 65–72 | 70–75 | 200–250 | Moderate |

| Continuous-Flow | 98–99 | 90–95 | 80–100 | Very High |

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-d11 undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and acids (sulfuric acid, hydrochloric acid).

Major Products:

Oxidation: Cyclohexanone-d10, cyclohexanol-d10.

Reduction: Deuterated cyclohexane derivatives.

Substitution: Various deuterated cyclohexane compounds with different functional groups.

Scientific Research Applications

Chemistry

Reaction Mechanism Studies:

Cyclohexane-d11 is extensively used to trace reaction pathways in organic chemistry. The kinetic isotope effect resulting from deuteration allows researchers to study reaction rates and mechanisms more accurately.

Data Table: Reaction Pathway Tracing

| Reaction Type | Observed Effect | Reference |

|---|---|---|

| Nucleophilic Substitution | Slower reaction rates observed | |

| Elimination Reactions | Altered regioselectivity |

Biology

Metabolic Studies:

Due to its deuterium labeling, this compound serves as an excellent tracer for studying metabolic pathways in biological systems. It enables researchers to track the fate of compounds within organisms.

Case Study: Metabolic Pathway Tracing

In a study involving rodents, this compound was administered, and its metabolites were analyzed using mass spectrometry. The results provided insights into metabolic rates and pathways affected by deuteration, demonstrating its utility in understanding biological processes.

Medicine

Pharmacokinetic Studies:

this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The altered metabolic profiles observed with deuterated compounds can lead to improved drug formulations.

Data Table: Pharmacokinetic Analysis

| Parameter | Non-Deuterated Compound | This compound |

|---|---|---|

| Absorption Rate | Higher | Lower |

| Metabolic Stability | Standard | Enhanced |

| Excretion Half-Life | Shorter | Prolonged |

Comparison with Non-Deuterated Compounds

This compound exhibits distinct properties compared to its non-deuterated counterpart:

| Property | This compound | Cyclohexane |

|---|---|---|

| Reactivity | Higher due to deuteration | Lower reactivity |

| Kinetic Isotope Effect | Present | Absent |

| Metabolic Tracing Capability | Excellent | Limited |

Mechanism of Action

Cyclohexane-d11 exerts its effects primarily through its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and relaxation times in NMR spectroscopy, allowing for detailed analysis of molecular conformations and interactions . The deuterium atoms also influence the chemical reactivity and stability of the compound, making it a valuable tool in various chemical and biochemical studies .

Comparison with Similar Compounds

Cyclohexane (C6H12)

Structural and Functional Differences :

- Cyclohexane-d11 retains the chair conformation but exhibits distinct NMR behavior due to deuterium substitution. At −100°C, this compound produces two resolved signals for axial and equatorial protons, whereas non-deuterated cyclohexane shows complex splitting patterns .

- Exchange Kinetics : Studies using spin-echo NMR reveal similar chair-flip activation parameters for both compounds (ΔH‡ ≈ 9–10 kcal/mol, ΔS‡ ≈ −5.8 eu), but this compound’s longer spin-lattice relaxation time (T₂⁰) allows broader temperature ranges for rate measurements .

Cyclohexanecarboxylic Acid-d11 (C7D11HO2)

Structural and Functional Differences :

- This compound introduces a carboxylic acid group, increasing polarity (LogP = 1.651) compared to the non-polar this compound .

- Applications : Cyclohexanecarboxylic acid-d11 serves as a stable isotope-labeled standard in metabolomics and pharmacokinetic studies, unlike this compound, which is primarily a solvent or NMR probe .

| Property | This compound | Cyclohexanecarboxylic Acid-d11 |

|---|---|---|

| Molecular Formula | C6D11H | C7D11HO2 |

| Molecular Weight | 95.23 g/mol | 139.24 g/mol |

| CAS Number | 93131-16-9 (related) | 93131-16-9 |

| Primary Use | NMR spectroscopy | Isotopic metabolic tracer |

| Hydrogen Bond Acceptors | 0 | 2 |

Cyclohexene (C6H10)

Structural and Functional Differences :

- Cyclohexene is an unsaturated analog with a double bond, rendering it reactive in Diels-Alder and hydrogenation reactions. In contrast, this compound is chemically inert under similar conditions .

- Safety: Cyclohexene poses higher flammability risks (flash point: −12°C) compared to this compound, which shares hazards with its non-deuterated counterpart (e.g., skin irritation) .

Other Deuterated Analogs

- Cyclohexanol-d11 (C6D11OH): The hydroxyl group introduces hydrogen bonding, altering solubility and reactivity. Used in studying alcohol metabolism and deuterium isotope effects .

Biological Activity

Cyclohexane-d11, a deuterated form of cyclohexane, has garnered attention in various fields of research due to its unique isotopic labeling. This article delves into the biological activity of this compound, exploring its properties, applications in pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, which alters its physical and chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 99.19 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 99.19 g/mol |

| Density | 0.855 g/mL at 25 °C |

| Boiling Point | 101 °C (lit.) |

| Melting Point | -126 °C (lit.) |

The presence of deuterium can influence the compound's metabolic pathways and pharmacokinetic behavior, making it a valuable tool in drug development and biological studies.

Pharmacokinetics

The incorporation of deuterium in drug molecules has been shown to impact their pharmacokinetic profiles. Research indicates that deuteration can lead to:

- Altered Metabolism : Deuterated compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can enhance their stability and bioavailability .

- Improved Drug Efficacy : Studies have demonstrated that deuterated analogs can show improved therapeutic effects compared to their non-deuterated counterparts. For instance, the substitution can reduce the formation of toxic metabolites .

A notable study by Russak et al. (2019) highlighted the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that such modifications could lead to significant improvements in drug performance .

Case Studies

-

Relaxation Dispersion NMR Spectroscopy :

Research utilizing relaxation dispersion NMR spectroscopy has provided insights into the conformational dynamics of this compound. The study revealed that the spin-echo method could measure exchange rates over a wide range, indicating that this compound undergoes conformational isomerization at rates between and . This finding underscores the compound's potential applications in studying molecular dynamics. -

Drug Development :

In drug development contexts, this compound has been used as a tracer to study metabolic pathways and drug interactions. Its isotopic labeling allows researchers to track the compound's fate within biological systems, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. How should Cyclohexane-d11 be safely handled in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to minimize inhalation risks .

- Volume Restrictions : Limit use to <100 mL per reaction without prior approval from the principal investigator (PI) .

- Waste Disposal : Collect waste in designated halogenated solvent containers and follow institutional protocols for deuterated solvents .

- Emergency Protocols : Review SDS sheets for fire hazards (flash point: -18°C) and ensure access to CO₂ or dry chemical extinguishers .

Q. What methodologies are recommended for assessing the isotopic purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR to quantify deuterium distribution. Peaks at 1.38–1.42 ppm (axial/equatorial H/D) indicate conformational isotopic heterogeneity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies isotopic peaks (e.g., molecular ion at m/z 98 for C₆D₁₁CH₃) and detects impurities like residual protiated cyclohexane .

- Gas Chromatography (GC) : Pair with flame ionization detection (FID) to separate and quantify isotopic variants using a polar capillary column (e.g., DB-WAX) .

Q. What are the critical steps in synthesizing this compound with high isotopic fidelity?

Answer:

- Catalytic Deuteration : React cyclohexane with D₂ gas over platinum or palladium catalysts at 50–80°C. Monitor deuteration efficiency via IR spectroscopy (C-D stretches at ~2100 cm⁻¹) .

- Purification : Distill under inert atmosphere (N₂/Ar) to remove protiated residues. Use fractional distillation with a Vigreux column (boiling point: ~81°C for this compound vs. 80.7°C for protiated cyclohexane) .

- Quality Control : Validate isotopic purity (>98 atom % D) via -NMR absence of protiated signals .

Q. How does deuteration influence the conformational dynamics of this compound compared to its protiated analog?

Answer:

- Energy Barriers : Deuterium substitution increases the chair-flip energy barrier by ~0.3–0.5 kcal/mol due to hyperconjugative stabilization of axial C-D bonds. Computational studies (DFT/B3LYP) predict a 10–15% slower ring inversion rate .

- Axial vs. Equatorial Preference : Isotopic substitution alters the A-value (substituent bulkiness). For example, a deuterated methyl group (CD₃) exhibits a 0.1–0.2 kcal/mol higher equatorial preference compared to CH₃ .

- Experimental Validation : Use dynamic NMR at low temperatures (-60°C) to resolve axial/equatorial deuterium splitting patterns .

Q. What thermodynamic data are critical for modeling this compound in reaction systems?

Answer:

- Enthalpy of Vaporization (ΔvapH) : 33.1 kJ/mol at 298 K (vs. 32.8 kJ/mol for protiated cyclohexane) .

- Heat Capacity (Cₚ) : 123.4 J/mol·K (liquid phase) at 25°C, derived from NIST thermochemical tables .

- Solvent Isotope Effects : Adjust activity coefficients in kinetic models using Kirkwood-Buff theory, accounting for deuterium’s reduced polarizability .

Q. How can contradictions in literature regarding reaction yields with this compound as a solvent be resolved?

Answer:

- Controlled Replication : Standardize deuteration levels (e.g., 98% vs. 99.5% D) and solvent drying methods (e.g., molecular sieves vs. sodium metal) .

- Isotopic Trace Analysis : Use GC-MS to detect solvent-derived byproducts (e.g., deuterated cyclohexanol in oxidation studies) .

- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables like temperature, deuteration level, and catalyst loading .

Q. What advanced NMR techniques optimize deuterium distribution analysis in this compound?

Answer:

- 2D -EXSY : Maps deuterium exchange between axial and equatorial positions, revealing ring-flip kinetics .

- DEPT (Distortionless Enhancement by Polarization Transfer) : Enhances sensitivity for low-abundance signals in mixed isotopic systems .

- Relaxation Measurements : T₁ relaxation times differentiate static vs. dynamic deuterium environments (e.g., crystalline vs. liquid states) .

Q. What are optimal storage conditions to maintain this compound’s isotopic integrity?

Answer:

- Inert Atmosphere : Store under argon in amber glass bottles to prevent photodegradation and isotopic exchange with atmospheric moisture .

- Temperature Control : Keep at -20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Purity Monitoring : Periodically validate via -NMR (absence of H₂O peaks at 1.56 ppm) .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-WTVBDOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.